molecular formula C27H28N4OS B2841978 9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole CAS No. 923147-25-5

9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole

Cat. No.: B2841978
CAS No.: 923147-25-5
M. Wt: 456.61
InChI Key: UGYYAJNISGWTHM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a carbazole group, a 1,2,4-triazole group, and a thioether linkage . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the planar structure of the carbazole and triazole rings and the geometry around the sulfur atom in the thioether linkage .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbazole and triazole rings and the thioether linkage. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbazole and triazole rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Organic Electronics and Electrochromic Materials

Carbazole derivatives have been extensively studied for their potential applications in organic electronics and electrochromic devices. For example, novel donor-acceptor type monomers, including carbazole-based compounds, have shown promising electrochemical activity and distinctive UV-vis absorption spectra due to the introduction of acceptor groups with varying polarity. Such materials can undergo electropolymerization to form films that display well-defined oxidation and reduction processes, alongside significant optical contrasts and switching times in their electrochromic applications (Hu et al., 2013). Moreover, carbazole and phenyl-methanone units have been integrated to create new electrochromic materials that exhibit reasonable optical contrasts and fast switching times, highlighting their potential for use in smart windows and display technologies (Hu et al., 2013).

Antimicrobial Activities

Carbazole derivatives have also been investigated for their antimicrobial properties. For instance, new heterocyclic derivatives of 9H-carbazole have been prepared and evaluated as antimicrobial agents. These compounds were synthesized through various chemical reactions, leading to products that were tested and showed effectiveness against microbial growth (Salih et al., 2016). This research highlights the potential of carbazole derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against resistant microbial strains.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without more information, it’s difficult to speculate about what these might be .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. Without more information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential applications .

Properties

IUPAC Name

9-[4-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4OS/c1-3-30-26(20-14-16-21(32-2)17-15-20)28-29-27(30)33-19-9-8-18-31-24-12-6-4-10-22(24)23-11-5-7-13-25(23)31/h4-7,10-17H,3,8-9,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYYAJNISGWTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCCCN2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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